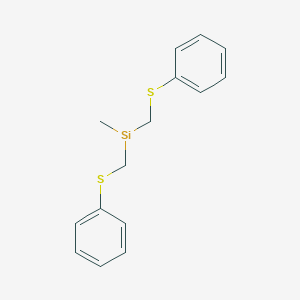
CID 78064828
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78064828” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is characterized by its unique chemical structure and properties, which make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 78064828 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, high-pressure reactors, and other advanced chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
CID 78064828 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
CID 78064828 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78064828 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target. The exact molecular targets and pathways involved are subjects of ongoing research and may include enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78064828 can be identified using structural similarity searches in databases like PubChem. These compounds may share common structural features and chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Conclusion
This compound is a compound of significant interest in the scientific community due to its unique chemical structure and properties. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its potential in various fields, including chemistry, biology, medicine, and industry. Further research into this compound may uncover new applications and insights into its behavior and effects.
Properties
Molecular Formula |
C15H17S2Si |
|---|---|
Molecular Weight |
289.5 g/mol |
InChI |
InChI=1S/C15H17S2Si/c1-18(12-16-14-8-4-2-5-9-14)13-17-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
OJGDBDUJXRVFQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CSC1=CC=CC=C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















